Theophylline, 7-(2-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)ethyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Theophylline, 7-(2-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)ethyl)-, hydrochloride is a complex chemical compound with significant applications in various fields. This compound is known for its unique structure, which includes a theophylline core linked to a 2,6-dichlorophenyl group through a dimethylguanidinoethyl chain. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 7-(2-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)ethyl)-, hydrochloride typically involves multiple steps. The process begins with the preparation of the theophylline core, followed by the introduction of the 2,6-dichlorophenyl group. The final step involves the formation of the dimethylguanidinoethyl chain and its attachment to the theophylline core. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process is designed to maximize yield and minimize impurities. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Theophylline, 7-(2-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)ethyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the conversion of functional groups.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and substitution reagents such as halogens. The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxyl or carbonyl groups, while reduction may lead to the formation of amines or alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Theophylline, 7-(2-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)ethyl)-, hydrochloride has numerous scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Employed in biochemical assays and as a tool for investigating cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and bronchodilator properties.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Theophylline, 7-(2-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)ethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit phosphodiesterase enzymes, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in various physiological effects, including bronchodilation and anti-inflammatory actions. The molecular targets include receptors and enzymes involved in the regulation of cAMP levels and other signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Theophylline: A related compound with similar bronchodilator properties but lacking the 2,6-dichlorophenyl group.
Aminophylline: A derivative of theophylline with enhanced solubility and bioavailability.
Caffeine: A structurally similar compound with stimulant effects but different pharmacological properties.
Uniqueness
Theophylline, 7-(2-(2-(2,6-dichlorophenyl)-3,3-dimethylguanidino)ethyl)-, hydrochloride is unique due to its specific structure, which combines the properties of theophylline with the additional effects of the 2,6-dichlorophenyl group. This combination results in a compound with distinct pharmacological and chemical properties, making it valuable for various applications.
Properties
CAS No. |
85461-01-4 |
---|---|
Molecular Formula |
C18H21Cl2N7O2 |
Molecular Weight |
438.3 g/mol |
IUPAC Name |
3-(2,6-dichlorophenyl)-2-[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl]-1,1-dimethylguanidine |
InChI |
InChI=1S/C18H21Cl2N7O2/c1-24(2)17(23-13-11(19)6-5-7-12(13)20)21-8-9-27-10-22-15-14(27)16(28)26(4)18(29)25(15)3/h5-7,10H,8-9H2,1-4H3,(H,21,23) |
InChI Key |
XHJIEWYFHPTOEI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCN=C(NC3=C(C=CC=C3Cl)Cl)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.